Fmoc-L-
Overview
Description
The compound “9-Fluorenylmethyloxycarbonyl-L-” is a widely used protecting group in organic synthesis, particularly in the synthesis of peptides. It is known for its ability to protect the amine group of amino acids during peptide synthesis, allowing for the stepwise construction of peptides without unwanted side reactions. The 9-Fluorenylmethyloxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a versatile tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The 9-Fluorenylmethyloxycarbonyl group can be introduced to an amine through several methods:
Reaction with 9-Fluorenylmethyloxycarbonyl Chloride: This method involves reacting the amine with 9-Fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.
Reaction with 9-Fluorenylmethylsuccinimidyl Carbonate: This method involves the reaction of 9-Fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide to form 9-Fluorenylmethylsuccinimidyl carbonate, which can then react with the amine.
Reaction with 9-Fluorenylmethyloxycarbonyl Azide: This method involves the reaction of 9-Fluorenylmethyloxycarbonyl chloride with sodium azide to form 9-Fluorenylmethyloxycarbonyl azide, which can then react with the amine in the presence of sodium bicarbonate and aqueous dioxane.
Industrial Production Methods
Industrial production of 9-Fluorenylmethyloxycarbonyl-protected compounds typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on the specific requirements of the production process, such as the desired yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
The 9-Fluorenylmethyloxycarbonyl group undergoes several types of reactions:
Deprotection: The 9-Fluorenylmethyloxycarbonyl group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide.
Common Reagents and Conditions
Piperidine: Used for deprotection of the 9-Fluorenylmethyloxycarbonyl group.
N,N-Dimethylformamide: Common solvent used in the deprotection process.
Sodium Bicarbonate:
Major Products
The major products formed from these reactions include the deprotected amine and the byproducts of the deprotection process, such as dibenzofulvene .
Scientific Research Applications
The 9-Fluorenylmethyloxycarbonyl group has numerous applications in scientific research:
Peptide Synthesis: Widely used in solid-phase peptide synthesis to protect the amine group of amino acids.
Drug Delivery: Used in the development of peptide-based drug delivery systems.
Biomaterials: Employed in the fabrication of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Analytical Chemistry: Utilized in the analysis of compounds by reversed-phase high-performance liquid chromatography due to its fluorescent properties.
Mechanism of Action
The 9-Fluorenylmethyloxycarbonyl group protects the amine group of amino acids by forming a stable carbamate linkage. This linkage is stable under acidic conditions but can be cleaved under basic conditions, allowing for the selective deprotection of the amine group. The mechanism involves the formation of a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc): Another widely used protecting group for amines, which is acid-labile.
Carbobenzoxy (Cbz): An older protecting group for amines, which is removed by hydrogenolysis.
Uniqueness
The 9-Fluorenylmethyloxycarbonyl group is unique in its base-lability, allowing for selective deprotection under mild basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where it can be removed without affecting acid-labile linkers or other protecting groups .
Properties
IUPAC Name |
(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRZYYUYDQRCEO-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944465 | |
Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218608-82-3 | |
Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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